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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)benzaldehyde

Cat. No.: B1333757

CAS Number: 676348-33-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)benzaldehyde, also known as 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde, is a
fluorinated aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of
organic compounds. Its unique structural features, including the biphenyl scaffold and the
strategically placed fluorine atom and aldehyde group, make it a valuable building block in
medicinal chemistry and materials science. The presence of the fluorine atom can significantly
influence the physicochemical and pharmacological properties of derivative compounds, such
as metabolic stability, binding affinity to biological targets, and lipophilicity.[1] This technical
guide provides a comprehensive overview of the synthesis, properties, and potential
applications of 3-(2-Fluorophenyl)benzaldehyde, with a focus on its relevance to drug
discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Fluorophenyl)benzaldehyde is
presented in the table below. These properties are essential for designing synthetic routes,
purification procedures, and for predicting the behavior of the compound in various chemical
and biological systems.
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Property Value Reference
CAS Number 676348-33-7 N/A
Molecular Formula Ci3HoFO N/A
Molecular Weight 200.21 g/mol N/A
IUPAC Name e N/A

fluorophenyl)benzaldehyde

2'-Fluoro-[1,1'-biphenyl]-3-
Synonyms N/A
carbaldehyde

Note: Experimental data for properties such as melting point, boiling point, and density are not
consistently available in the public domain. Researchers should refer to commercial supplier
specifications or perform their own characterization.

Synthesis

The primary synthetic route to 3-(2-Fluorophenyl)benzaldehyde and other biaryl compounds
is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms
a carbon-carbon bond between an organoboron compound and an organohalide.

General Experimental Protocol: Suzuki-Miyaura Cross-
Coupling

The following is a general procedure for the synthesis of 3-(2-Fluorophenyl)benzaldehyde via
a Suzuki-Miyaura coupling reaction between 3-bromobenzaldehyde and (2-
fluorophenyl)boronic acid.

Materials:
¢ 3-Bromobenzaldehyde
e (2-Fluorophenyl)boronic acid

o Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))
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e Base (e.g., K2COs, Cs2CO0s3, K3POa4)

e Solvent (e.g., Toluene, Dioxane, DMF)
o Water (for biphasic systems)
Procedure:

e Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq.), (2-
fluorophenyl)boronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base
(2.0-3.0 eq.).

e Solvent Addition: Add the chosen solvent system (e.g., a mixture of toluene and water).

o Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30
minutes to remove oxygen, which can deactivate the palladium catalyst.

o Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the
reaction is complete, as monitored by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Work-up: Cool the reaction mixture to room temperature. If a biphasic system was used,
separate the organic layer. Wash the organic layer with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,
filter, and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield pure 3-(2-Fluorophenyl)benzaldehyde.
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Figure 1: General workflow for the synthesis of 3-(2-Fluorophenyl)benzaldehyde.

Spectroscopic Data (Predicted)

While experimental spectra for 3-(2-Fluorophenyl)benzaldehyde are not readily available in
public databases, the expected spectroscopic features can be predicted based on its structure
and data from similar compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (o
7.0-8.5 ppm) due to the protons on both phenyl rings. The aldehyde proton should appear as a
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singlet further downfield (6 9.5-10.5 ppm).

3C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons in the typical range of &
110-160 ppm. The carbonyl carbon of the aldehyde group will be significantly deshielded,
appearing around & 190-200 ppm.

Infrared (IR) Spectroscopy

Key characteristic IR absorption bands are expected for the following functional groups:

C=0 stretch (aldehyde): A strong band around 1700-1720 cm~1.[5][6]

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm~2.[5][6]

C-F stretch: A strong band in the region of 1100-1300 cm~1.

Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm~1 region.[5][6]

Aromatic C-H stretch: Bands above 3000 cm~1.[5][6]

Mass Spectrometry (MS)

In an electrospray ionization mass spectrum (ESI-MS), the protonated molecule [M+H]* would
be expected at an m/z of approximately 201.21. Fragmentation patterns would likely involve the
loss of the formyl group (-CHO) and potentially fragmentation of the biphenyl system.[7][8][9]

Applications in Drug Discovery and Development

Fluorinated benzaldehydes are important precursors in the synthesis of various biologically
active molecules.[1][10] The introduction of a fluorine atom can modulate a compound's
pharmacokinetic and pharmacodynamic properties.

Potential Signaling Pathway Involvement

While specific studies on the biological activity of 3-(2-Fluorophenyl)benzaldehyde are
limited, research on the parent compound, benzaldehyde, has shown that it can inhibit multiple
signaling pathways implicated in cancer progression.[11][12][13] Benzaldehyde has been
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demonstrated to suppress the PI3BK/AKT/mTOR, STAT3, NFkB, and ERK pathways by
modulating the function of 14-3-3¢, a protein that acts as a signaling hub.[11][12][13]

It is hypothesized that 3-(2-Fluorophenyl)benzaldehyde, as a structural analog, may exhibit
similar or enhanced activity by interacting with the 14-3-3¢ protein and subsequently inhibiting
these key oncogenic signaling cascades. Further research is warranted to investigate this
potential mechanism of action.

Potential Inhibition by 3-(2-Fluorophenyl)benzaldehyde
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Figure 2: Hypothetical signaling pathway inhibition by 3-(2-Fluorophenyl)benzaldehyde.

Conclusion
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3-(2-Fluorophenyl)benzaldehyde is a versatile synthetic intermediate with significant potential
in the fields of medicinal chemistry and materials science. Its synthesis is readily achievable
through established methods like the Suzuki-Miyaura cross-coupling reaction. While detailed
experimental data for this specific compound is not widely published, its properties and
reactivity can be reasonably predicted. The known biological activities of its parent compound,
benzaldehyde, suggest that 3-(2-Fluorophenyl)benzaldehyde may be a valuable lead
structure for the development of novel therapeutics, particularly in the area of oncology. Further
investigation into its synthesis, characterization, and biological evaluation is highly encouraged
to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Fluorophenyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333757#3-2-fluorophenyl-benzaldehyde-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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